Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a cyano group, an ester group, and a keto group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction typically requires refluxing in ethanol for several hours to yield the desired pyridinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: It can react with nucleophiles like hydrazine hydrate and thiosemicarbazide to form pyrazole derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.
Substitution Reactions: It can undergo substitution reactions at the cyano or ester groups under appropriate conditions.
Common Reagents and Conditions
Basic Catalysts: Piperidine is commonly used as a catalyst in condensation reactions.
Solvents: Ethanol is frequently used as a solvent for these reactions.
Temperature: Reactions often require refluxing temperatures to proceed efficiently.
Major Products
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with antibacterial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial topoisomerase IV by binding to its active site, thereby preventing DNA replication and leading to antibacterial effects . The compound’s structure allows it to form hydrogen bonds and arene-cation interactions with the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates: These compounds share a similar pyridine core but differ in the substituents attached to the ring.
6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides: These compounds have a spiro-indole structure fused with the pyridine ring.
Uniqueness
Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a precursor for bioactive molecules make it a valuable compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12) |
InChI Key |
SZUBOBBXSJSURY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CNC1=O)C#N |
Origin of Product |
United States |
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